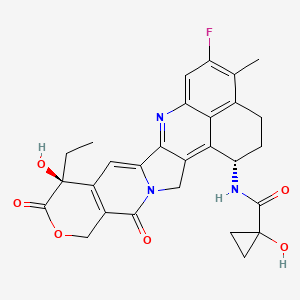

Exatecan-amide-cyclopropanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C28H26FN3O6 |

|---|---|

Molecular Weight |

519.5 g/mol |

IUPAC Name |

N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-1-hydroxycyclopropane-1-carboxamide |

InChI |

InChI=1S/C28H26FN3O6/c1-3-28(37)16-8-20-23-14(10-32(20)24(33)15(16)11-38-26(28)35)22-18(31-25(34)27(36)6-7-27)5-4-13-12(2)17(29)9-19(30-23)21(13)22/h8-9,18,36-37H,3-7,10-11H2,1-2H3,(H,31,34)/t18-,28-/m0/s1 |

InChI Key |

YBPWXIPEPLZSMS-JMQGSBJISA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C7(CC7)O)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C7(CC7)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Exatecan-amide-cyclopropanol: Chemical Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Exatecan-amide-cyclopropanol, a potent derivative of the topoisomerase I inhibitor exatecan. This document delves into its chemical structure, physicochemical and biological properties, and its significant role in the development of targeted cancer therapies, particularly as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).

Core Chemical Identity and Physicochemical Properties

This compound is a synthetic derivative of exatecan, a hexacyclic camptothecin analogue. The introduction of an amide-linked cyclopropanol moiety is a key structural modification aimed at optimizing its properties for specific therapeutic applications, such as conjugation to targeting moieties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2414254-34-3 | N/A |

| Molecular Formula | C₂₈H₂₆FN₃O₆ | [1][2] |

| Molecular Weight | 519.52 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [3] |

| Solubility | Soluble in DMSO (at 2.73 mg/mL with heating) | [1][3] |

| Storage | Recommended at -20°C, protected from moisture. Stock solutions are stable for up to 6 months at -80°C. | [4][5] |

Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects through the inhibition of DNA topoisomerase I, a critical enzyme in DNA replication and transcription.[6] The mechanism follows a well-established pathway for camptothecin analogues:

-

Enzyme Binding: Topoisomerase I binds to supercoiled DNA, creating a transient single-strand break to relieve torsional strain.

-

Cleavage Complex Stabilization: Exatecan intercalates into the DNA at the site of the break and stabilizes the covalent complex between topoisomerase I and the DNA, known as the TOP1 cleavage complex (TOP1cc).[7][8]

-

Re-ligation Inhibition: This stabilization prevents the re-ligation of the DNA strand.[6]

-

DNA Damage: The collision of the replication fork with this stabilized complex leads to the conversion of the single-strand break into a permanent and lethal double-strand break.[7]

-

Apoptosis Induction: The accumulation of DNA damage triggers a cascade of cellular events, ultimately leading to programmed cell death (apoptosis).[8]

Synthesis and Conjugation Chemistry

The synthesis of this compound involves multi-step organic synthesis, starting from commercially available precursors. A generalized synthetic approach is outlined below, based on related exatecan derivative syntheses.[9]

The amide and cyclopropanol functionalities provide a versatile handle for conjugation to various linker chemistries, which is crucial for its application in ADCs. The linker is designed to be stable in systemic circulation and to release the active cytotoxic payload upon internalization into the target cancer cell.[4]

Biological Activity and Preclinical Data

This compound exhibits potent anti-proliferative activity against a range of cancer cell lines.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (nM) | Source |

| SK-BR-3 | Breast Adenocarcinoma | 0.12 | [4][5] |

| U87 | Glioblastoma | 0.23 | [4][5] |

The high potency of exatecan derivatives makes them suitable payloads for ADCs, where a high drug-to-antibody ratio (DAR) can be achieved, leading to effective tumor cell killing.[3] Preclinical studies on ADCs utilizing exatecan derivatives have demonstrated significant anti-tumor efficacy in xenograft models.[2][3]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo®)

This protocol outlines a general procedure for determining the IC₅₀ value of this compound.

-

Cell Seeding: Plate cancer cells (e.g., SK-BR-3, U87) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., from 1 pM to 1 µM).

-

Cell Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment:

-

For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at 570 nm.

-

For CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes to stabilize the luminescent signal, and measure luminescence.

-

-

Data Analysis: Normalize the readings to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Antibody-Drug Conjugation (Conceptual Workflow)

This outlines a conceptual workflow for the development of an exatecan-based ADC.

Conclusion and Future Directions

This compound is a highly potent cytotoxic agent with a well-defined mechanism of action. Its chemical structure is amenable to conjugation, making it a valuable payload for the development of next-generation ADCs. The high potency and potential for bystander killing effect of exatecan derivatives are key advantages in overcoming drug resistance in tumors.[2] Future research will likely focus on the development of novel linker technologies to further optimize the therapeutic index of ADCs carrying this payload, as well as exploring its potential in combination therapies.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel antibody drug conjugates containing exatecan derivative-based cytotoxic payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. m.youtube.com [m.youtube.com]

- 7. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]

Synthesis Pathway of Exatecan-Amide-Cyclopropanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for Exatecan-amide-cyclopropanol, a crucial component in the development of advanced antibody-drug conjugates (ADCs). Exatecan, a potent topoisomerase I inhibitor, is chemically linked to a cyclopropanol-containing moiety via an amide bond, forming a stable and effective payload for targeted cancer therapy. This document outlines the probable synthetic strategy, experimental protocols for analogous compounds, and presents relevant data in a structured format.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that involves the preparation of the Exatecan core, the synthesis of the cyclopropanol-amide linker, and the final coupling of these two fragments. The general approach is modular, allowing for variations in the linker structure to optimize the pharmacokinetic and pharmacodynamic properties of the final ADC.

The probable synthetic route commences with the synthesis of a suitable cyclopropanol-containing building block, which is then activated for amide bond formation. This activated linker is subsequently reacted with the free amino group of Exatecan to yield the final product.

Navigating the Challenges of Exatecan-amide-cyclopropanol: A Technical Guide to Solubility and Stability in DMSO

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Exatecan-amide-cyclopropanol in dimethyl sulfoxide (DMSO), a critical solvent in preclinical drug discovery and development. This document offers key data, detailed experimental protocols, and visual workflows to empower researchers in handling this potent topoisomerase I inhibitor effectively and ensuring the integrity of their experimental results.

Core Properties of this compound

This compound is a derivative of exatecan, a potent analogue of camptothecin. Its complex structure, while conferring high cytotoxic activity, also presents challenges in terms of its physicochemical properties, particularly solubility.

Chemical Structure:

-

IUPAC Name: (1S,9S)-1-amino-9-ethyl-5-fluoro-1,2,3,4,9,12-hexahydro-9-hydroxy-4-methyl-10H,13H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13-dione-N-(cyclopropanecarbonyl)

-

Molecular Formula: C₂₈H₂₆FN₃O₆

-

Molecular Weight: 519.52 g/mol

-

CAS Number: 2414254-34-3

Solubility in DMSO: A Quantitative Analysis

The solubility of this compound in DMSO is a critical parameter for the preparation of stock solutions for in vitro and in vivo studies. The following table summarizes the available quantitative data.

| Parameter | Value | Conditions and Notes |

| Solubility in DMSO | 2.73 mg/mL | Requires sonication and heating to 80°C to achieve dissolution. |

| 5.25 mM | ||

| Recommended Solvent Condition | Newly opened, anhydrous DMSO | DMSO is highly hygroscopic; absorbed water can significantly decrease the solubility of the compound.[1] |

Stability in DMSO: Storage and Handling Recommendations

Proper storage of this compound stock solutions in DMSO is paramount to prevent degradation and ensure the reproducibility of experimental results. While specific kinetic stability data in DMSO is not extensively published, the following storage recommendations are provided by suppliers and are indicative of its stability under optimal conditions.

| Storage Temperature | Recommended Maximum Storage Duration | Notes |

| -80°C | 6 months | Recommended for long-term storage. Aliquoting is advised to avoid repeated freeze-thaw cycles. |

| -20°C | 1 month | Suitable for short-term storage. |

Experimental Protocols

The following sections provide detailed methodologies for the determination of solubility and stability of this compound in DMSO. These protocols are based on established methods for poorly soluble compounds and camptothecin analogues.

Protocol for Solubility Determination in DMSO (Shake-Flask Method Adaptation)

This protocol outlines a method to determine the equilibrium solubility of this compound in DMSO.

Materials:

-

This compound (solid)

-

Anhydrous DMSO (newly opened bottle)

-

Vortex mixer

-

Sonicator bath

-

Thermostatically controlled shaker incubator (or heating block)

-

Calibrated analytical balance

-

Microcentrifuge

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Accurately weigh an excess amount of this compound (e.g., 5 mg) into a clean, dry glass vial.

-

Solvent Addition: Add a precise volume of anhydrous DMSO (e.g., 1 mL) to the vial.

-

Dissolution Enhancement: Tightly cap the vial and vortex vigorously for 1-2 minutes. Subsequently, sonicate the vial for 15-30 minutes. To aid dissolution, the vial can be heated to 80°C for a short period (e.g., 10-15 minutes) with intermittent vortexing. Caution: Handle with care at elevated temperatures.

-

Equilibration: Place the vial in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with an appropriate mobile phase for HPLC analysis. A significant dilution will be necessary.

-

HPLC Analysis: Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.

Protocol for Stability Assessment in DMSO (HPLC-Based Method)

This protocol describes a method to evaluate the stability of this compound in a DMSO stock solution over time at different temperatures.

Materials:

-

A stock solution of this compound in anhydrous DMSO of known concentration (e.g., 1 mg/mL)

-

Temperature-controlled storage units (e.g., refrigerators at 4°C, freezers at -20°C and -80°C, and an incubator at room temperature, ~25°C)

-

HPLC system with a UV or fluorescence detector

-

C18 HPLC column

-

Mobile phase (e.g., a gradient of acetonitrile and water with a pH-adjusting additive like formic acid or a buffer)

Procedure:

-

Preparation of Stability Samples: Prepare a bulk stock solution of this compound in anhydrous DMSO. Aliquot this solution into multiple small, tightly sealed vials to avoid contamination and solvent evaporation.

-

Initial Analysis (Time Zero): Immediately after preparation, take a sample from one of the vials, dilute it appropriately with the mobile phase, and analyze it using a validated HPLC method. This will serve as the time-zero concentration (C₀).

-

Storage: Store the aliquoted vials at the selected temperatures (e.g., -80°C, -20°C, 4°C, and 25°C). Protect the samples from light.

-

Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve one vial from each storage temperature.

-

Sample Analysis: Allow the vial to come to room temperature before opening. Prepare a diluted sample and analyze it by HPLC under the same conditions as the time-zero sample.

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration: Remaining (%) = (Cₜ / C₀) * 100, where Cₜ is the concentration at time t.

-

Plot the percentage remaining versus time for each temperature.

-

The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

-

Visualizing Experimental Workflows and Relationships

To further clarify the experimental processes and the factors influencing the solubility and stability of this compound, the following diagrams are provided.

Caption: Workflow for determining the solubility of this compound in DMSO.

Caption: Workflow for assessing the stability of this compound in DMSO.

References

The Cytotoxic Potential of Exatecan-amide-cyclopropanol in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exatecan-amide-cyclopropanol, a potent derivative of the topoisomerase I inhibitor exatecan, has emerged as a significant payload for antibody-drug conjugates (ADCs) in cancer therapy. Its high cytotoxicity against various cancer cell lines underscores its potential in targeted drug delivery. This technical guide provides a comprehensive overview of the cytotoxic potential of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for assessing its activity, and the key signaling pathways involved in its cytotoxic effect.

Introduction

This compound is a synthetic camptothecin analogue designed for enhanced potency and suitability as an ADC payload. Like its parent compound, exatecan, it functions as a topoisomerase I inhibitor. Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, this compound leads to the accumulation of single-strand breaks, which are subsequently converted into cytotoxic double-strand breaks during DNA replication, ultimately triggering programmed cell death (apoptosis). This targeted mechanism of action makes it a highly effective agent against rapidly proliferating cancer cells.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of this compound has been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cell population, demonstrate its potent anti-proliferative effects.

| Cell Line | Cancer Type | IC50 (nM) |

| SK-BR-3 | Breast Cancer | 0.12[1] |

| U87 | Glioblastoma | 0.23[1] |

These nanomolar and sub-nanomolar IC50 values highlight the exceptional potency of this compound, making it an attractive candidate for targeted delivery to tumor cells via ADCs, thereby minimizing systemic toxicity.

Experimental Protocols

A detailed and robust experimental protocol is critical for the accurate assessment of the cytotoxic potential of potent compounds like this compound. The following is a representative protocol for determining the IC50 value using a commercially available luminescence-based cell viability assay.

Cell Viability Assay using CellTiter-Glo®

This protocol is based on the quantification of ATP, an indicator of metabolically active cells.

Materials:

-

Cancer cell lines (e.g., SK-BR-3, U87)

-

Complete cell culture medium (e.g., McCoy's 5A for SK-BR-3, MEM for U87, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture flask using a hemocytometer or automated cell counter.

-

Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled microplate (5,000 cells/well).

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 1 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.01 nM to 100 nM). A 10-point, 3-fold serial dilution is recommended.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

-

Carefully remove the medium from the wells of the cell plate and add 100 µL of the prepared drug dilutions or control solutions to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Viability Measurement:

-

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the average luminescence of the no-cell control wells from all other readings.

-

Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Signaling Pathways and Mechanism of Action

The cytotoxic effect of this compound is initiated by its interaction with the topoisomerase I-DNA complex. This interaction prevents the re-ligation of the single-strand breaks created by the enzyme, leading to the formation of stable cleavage complexes.

Experimental Workflow for Cytotoxicity Assessment

Caption: A generalized workflow for determining the in vitro cytotoxicity of this compound.

Signaling Pathway of Topoisomerase I Inhibition

The collision of replication forks with the stabilized cleavage complexes converts the single-strand breaks into double-strand breaks (DSBs). These DSBs are potent triggers of the DNA Damage Response (DDR) pathway.

References

The Cyclopropanol Moiety: A Linchpin in Next-Generation Exatecan-Based ADC Payloads

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of antibody-drug conjugates (ADCs) is continuously evolving, with innovation in linker-payload technology being a primary driver of progress. Exatecan, a potent topoisomerase I inhibitor, has emerged as a key payload in the development of next-generation ADCs.[1][2] A significant advancement in this area is the incorporation of a cyclopropanol moiety within the linker system, as exemplified by Exatecan-amide-cyclopropanol. This technical guide provides a comprehensive overview of the cyclopropanol moiety's role, the synthesis of related compounds, and their biological implications, tailored for professionals in drug development.

The Emergence of this compound

This compound is a derivative of exatecan designed for use as an ADC payload. The introduction of the amide-cyclopropanol group is a strategic modification aimed at creating a stable yet cleavable linker system. This modification is crucial for ensuring the ADC remains intact in circulation while enabling the efficient release of the cytotoxic payload within the target tumor cells.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₂₈H₂₆FN₃O₆ | Pharmaffiliates |

| Molecular Weight | 519.53 g/mol | Pharmaffiliates |

| CAS Number | 2414254-34-3 | Pharmaffiliates |

The Role and Cleavage of the Cyclopropanol Moiety

The cyclopropanol group, integrated into a linker, is designed to undergo a ring-opening reaction under specific conditions, leading to the release of the active drug. This bio-cleavage is a critical step in the mechanism of action of ADCs employing such linkers. The strained three-membered ring of cyclopropanol is susceptible to cleavage, which can be triggered by the acidic environment of lysosomes within cancer cells.[3] This targeted release mechanism minimizes off-target toxicity, a key objective in ADC design.

A more complex and likely more representative structure for use in ADCs is MC-Gly-Gly-Phe-Gly-amide-cyclopropanol-amide-Exatecan.[4] In this configuration, the cyclopropanol-amide portion acts as a self-immolative spacer, which, following enzymatic cleavage of the peptide linker (GGFG) by lysosomal proteases like Cathepsin B, undergoes a spontaneous ring-opening and fragmentation to release the exatecan payload.

Caption: General workflow of an ADC with a cleavable linker.

Quantitative Comparison of Exatecan and its Derivatives

Exatecan and its derivatives have demonstrated high potency against various cancer cell lines. The following table summarizes the in vitro cytotoxicity of exatecan compared to other camptothecin analogues.

| Compound | Cell Line | IC50 (nM) | Source |

| This compound | SK-BR-3 (Breast Cancer) | 0.12 | [5] |

| This compound | U87 (Glioblastoma) | 0.23 | [5] |

| Exatecan | KPL-4 (Breast Cancer) | 0.9 | [2] |

| DXd (Deruxtecan) | KPL-4 (Breast Cancer) | 4.0 | [2] |

| Exatecan | MOLT-4 (Leukemia) | 0.13 | [1] |

| SN-38 | MOLT-4 (Leukemia) | 0.69 | [1] |

| Topotecan | MOLT-4 (Leukemia) | 6.0 | [1] |

| Exatecan | DU145 (Prostate Cancer) | 0.17 | [1] |

| SN-38 | DU145 (Prostate Cancer) | 2.1 | [1] |

| Topotecan | DU145 (Prostate Cancer) | 12.3 | [1] |

The data clearly indicates that exatecan is significantly more potent than its predecessor SN-38 and the clinically used topotecan.[1] The derivative DXd, while also highly potent, is less active than the parent exatecan.[2]

Experimental Protocols

Synthesis of this compound Analogues

The synthesis of this compound and its derivatives is detailed in patent literature, specifically in WO2020063676A1 and WO2021190581A1.[6][7] The general approach involves the multi-step synthesis of the exatecan core, followed by the attachment of the linker containing the cyclopropanol moiety.

General Synthetic Scheme Outline:

-

Synthesis of the Exatecan Core: This typically involves a convergent synthesis strategy, building the pentacyclic camptothecin ring system from simpler precursors.

-

Synthesis of the Linker: The linker component, containing the peptide sequence (e.g., GGFG) and the cyclopropanol-amide self-immolative spacer, is synthesized separately.

-

Conjugation: The exatecan core is then coupled to the linker to form the complete payload-linker construct.

-

Antibody Conjugation: The payload-linker is subsequently conjugated to the antibody, typically through a reactive handle on the linker (e.g., a maleimide group) reacting with reduced cysteine residues on the antibody.

References

- 1. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of linker sequence on the stability of circularly permuted variants of ribonuclease T1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2020063676A1 - Ligand-drug conjugate of exatecan analogue, preparation method therefor and application thereof - Google Patents [patents.google.com]

- 7. WO2022105873A1 - Anticorps modifié, conjugué anticorps-médicament et son utilisation - Google Patents [patents.google.com]

Preliminary In Vitro Evaluation of Exatecan-Amide-Cyclopropanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exatecan-amide-cyclopropanol is a potent derivative of exatecan, a hexacyclic analogue of camptothecin, which demonstrates significant anti-neoplastic activity. This document provides a comprehensive overview of the preliminary in vitro evaluation of this compound, detailing its mechanism of action as a topoisomerase I (TOP1) inhibitor, its cytotoxic effects on various cancer cell lines, and the experimental protocols utilized for its assessment. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development.

Introduction

Exatecan and its derivatives are a class of potent anti-cancer agents that function by inhibiting DNA topoisomerase I, a crucial enzyme involved in DNA replication and transcription.[1] The parent compound, exatecan, has shown greater potency compared to other camptothecin analogues such as topotecan and SN-38.[2] this compound, a specific derivative, has been evaluated for its anti-proliferative activities, demonstrating significant cytotoxicity against various cancer cell lines.[3] This guide summarizes the available in vitro data and experimental methodologies for the evaluation of this compound.

Quantitative Data

The in vitro anti-proliferative activity of this compound and its parent compound, Exatecan, has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

Table 1: Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| SK-BR-3 | Breast Cancer | 0.12[3][4] |

| U87 | Glioblastoma | 0.23[3][4] |

Table 2: Cytotoxic Activity of Exatecan (DX-8951) and its Mesylate Salt (DX-8951f)

| Cell Line(s) | Cancer Type(s) | IC50 / GI50 | Reference |

| General (DNA topoisomerase I inhibition) | - | 2.2 µM (0.975 µg/mL) | [1] |

| Breast cancer cell lines | Breast Cancer | Mean GI50 of 2.02 ng/mL | [1] |

| Colon cancer cell lines | Colon Cancer | Mean GI50 of 2.92 ng/mL | [1] |

| Stomach cancer cell lines | Stomach Cancer | Mean GI50 of 1.53 ng/mL | [1] |

| Lung cancer cell lines | Lung Cancer | Mean GI50 of 0.877 ng/mL | [1] |

| MOLT-4 | Acute Leukemia | ~1 nM | [2] |

| CCRF-CEM | Acute Leukemia | ~1 nM | [2] |

| DU145 | Prostate Cancer | ~1 nM | [2] |

| DMS114 | Small Cell Lung Cancer | ~1 nM | [2] |

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting DNA topoisomerase I. TOP1 relieves torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. Exatecan stabilizes the covalent complex formed between TOP1 and DNA (TOP1cc), preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptotic cell death.[2]

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol is a general guideline for determining the anti-proliferative activity of this compound against adherent cancer cell lines like SK-BR-3 and U87.

Materials:

-

Cancer cell lines (e.g., SK-BR-3, U87)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or resazurin)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 72 hours under the same conditions.

-

Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence or absorbance using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.

Caption: Workflow for the in vitro cytotoxicity assay.

RADAR (Rapid Approach to DNA Adduct Recovery) Assay

The RADAR assay is a method to quantify the levels of TOP1-DNA cleavage complexes (TOP1cc) induced by agents like Exatecan.[5][6][7]

Materials:

-

Treated and untreated cells

-

Lysis solution (containing a chaotropic salt like guanidinium isothiocyanate)

-

Ethanol

-

NaOH

-

Nitrocellulose membrane

-

Slot blot apparatus

-

Primary antibody against Topoisomerase I

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the cells using the chaotropic salt solution to rapidly extract nucleic acids.

-

DNA Precipitation: Precipitate the DNA using ethanol.

-

Resuspension and Quantification: Resuspend the DNA pellet in NaOH and accurately quantify the DNA concentration.

-

Slot Blotting: Normalize the DNA samples and deposit them onto a nitrocellulose membrane using a slot blot apparatus.

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for TOP1.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

-

Signal Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Quantification: Quantify the band intensities to determine the relative amount of TOP1cc in each sample.

Caption: Workflow for the RADAR assay.

Downstream Cellular Effects

The stabilization of TOP1cc by this compound leads to a cascade of cellular events, including:

-

DNA Damage Response: The presence of DNA strand breaks activates DNA damage response pathways.

-

Cell Cycle Arrest: The cell cycle may be arrested to allow for DNA repair. If the damage is too extensive, apoptosis is initiated.

-

Apoptosis: The accumulation of irreparable DNA damage triggers programmed cell death, a key mechanism for the elimination of cancer cells.

Conclusion

The preliminary in vitro data strongly suggest that this compound is a highly potent anti-cancer agent. Its mechanism of action as a topoisomerase I inhibitor, leading to the formation of stable TOP1-DNA cleavage complexes and subsequent apoptosis, is well-supported by the available evidence. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this promising compound and its derivatives in a preclinical setting. Further studies are warranted to explore its efficacy in a broader range of cancer cell lines and to elucidate the specific signaling pathways involved in its cytotoxic effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. A RADAR method to measure DNA topoisomerase covalent complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. profiles.wustl.edu [profiles.wustl.edu]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structural Analogs and Derivatives of Exatecan

Executive Summary

Exatecan (DX-8951) is a potent, semi-synthetic, and water-soluble analog of camptothecin, a natural product renowned for its anticancer properties.[1][2] As a powerful inhibitor of DNA topoisomerase I, Exatecan has demonstrated significant antitumor activity across a broad range of preclinical models.[2][3] Its mechanism of action involves trapping the topoisomerase I-DNA cleavage complex (TOP1cc), which leads to DNA damage and ultimately triggers apoptotic cell death in rapidly dividing cancer cells.[4][5]

This technical guide provides a comprehensive overview of the structural analogs and derivatives of Exatecan, with a particular focus on its role as a payload in antibody-drug conjugates (ADCs). We will delve into its mechanism of action, present key quantitative data from preclinical studies, and provide detailed experimental methodologies for its evaluation.

Core Structure and Key Derivatives

Exatecan is a hexacyclic compound and a derivative of camptothecin, featuring modifications designed to improve water solubility and potency.[][7] A key derivative is Deruxtecan (DXd), which is the cytotoxic payload in the highly successful ADC, Trastuzumab deruxtecan (Enhertu).[8] DXd is an exatecan derivative covalently linked to a maleimide-based linker containing a GGFG peptide, which is designed to be cleaved by lysosomal enzymes like cathepsins within the tumor cell.[9] Another strategy to improve its therapeutic index involves conjugation to polyethylene glycol (PEG), creating long-acting formulations like PEG-Exa.[10]

The following diagram illustrates the relationship between the core Exatecan structure and its prominent derivatives used in drug development.

Mechanism of Action: Topoisomerase I Inhibition

Exatecan exerts its cytotoxic effects by inhibiting DNA topoisomerase I (TOP1).[1] TOP1 is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[4] Exatecan intercalates into the DNA-TOP1 complex, stabilizing it and preventing the re-ligation of the DNA strand.[5] This trapped TOP1cc complex collides with the advancing replication fork, leading to the formation of irreversible DNA double-strand breaks. The accumulation of DNA damage activates the DNA Damage Response (DDR) pathway, ultimately inducing cell cycle arrest and apoptosis.[5]

The signaling pathway from TOP1 inhibition to apoptosis is depicted below.

Quantitative Biological Data

Exatecan and its derivatives have consistently shown superior potency compared to other camptothecin analogs like SN-38 (the active metabolite of irinotecan) and topotecan.

Table 1: In Vitro Cytotoxicity of Exatecan and Comparators

This table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for Exatecan and other TOP1 inhibitors across various human cancer cell lines.

| Compound | Cell Line | Cancer Type | Assay Type | IC50 / GI50 Value | Reference(s) |

| Exatecan | - | - | TOP1 Enzyme | 1.906 µM | [1] |

| Exatecan Mesylate | - | - | TOP1 Enzyme | 2.2 µM (0.975 µg/ml) | [11][12] |

| Exatecan Mesylate | PC-6 | Lung Cancer | Cytotoxicity | 0.186 ng/mL (GI50) | [12] |

| Exatecan Mesylate | Breast Cancer Panel | Breast Cancer | Cytotoxicity | 2.02 ng/mL (Mean GI50) | [12] |

| Exatecan Mesylate | Colon Cancer Panel | Colon Cancer | Cytotoxicity | 2.92 ng/mL (Mean GI50) | [12] |

| Exatecan Mesylate | Stomach Cancer Panel | Gastric Cancer | Cytotoxicity | 1.53 ng/mL (Mean GI50) | [12] |

| Exatecan | MOLT-4 | Leukemia | Cytotoxicity | ~1 nM (IC50) | [5] |

| Exatecan | DU145 | Prostate Cancer | Cytotoxicity | ~2 nM (IC50) | [5] |

| SN-38 | MOLT-4 | Leukemia | Cytotoxicity | ~5 nM (IC50) | [5] |

| SN-38 | DU145 | Prostate Cancer | Cytotoxicity | ~20 nM (IC50) | [5] |

| Topotecan | MOLT-4 | Leukemia | Cytotoxicity | ~20 nM (IC50) | [5] |

| Topotecan | DU145 | Prostate Cancer | Cytotoxicity | ~100 nM (IC50) | [5] |

| Deruxtecan (DXd) | - | - | TOP1 Enzyme | 0.31 µM (IC50) | [13] |

Table 2: In Vivo Efficacy of Exatecan Derivatives

This table presents data from xenograft studies, demonstrating the potent antitumor activity of Exatecan derivatives in animal models.

| Compound/ADC | Tumor Model | Cancer Type | Dosing Regimen | Outcome | Reference(s) |

| Exatecan Mesylate | SC-6 Xenograft | Gastric | i.v., 3 doses at 4-day intervals | Greater activity than CPT-11 or SK&F 10486-A | [11] |

| Trastuzumab-Exatecan ADC | NCI-N87 Xenograft | Gastric (HER2+) | 1 mg/kg, single i.v. dose | Strong anti-tumor activity, outperformed DS-8201a | [14] |

| Trastuzumab-Exatecan ADC | BT-474 Xenograft | Breast (HER2+) | 10 mg/kg, single i.v. dose | Complete and prolonged tumor remission | [14] |

| PEG-Exatecan | MX-1 Xenograft (BRCA1-deficient) | Breast | 10 µmol/kg, single i.p. dose | Complete tumor growth suppression for >40 days | [10] |

| PEG-Exatecan + Talazoparib | MX-1 Xenograft (BRCA1-deficient) | Breast | 2.5 µmol/kg PEG-Exa + PARP inhibitor | Strong synergy, significant tumor regression | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of Exatecan and its derivatives.

In Vitro Cytotoxicity: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[5]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Exatecan analog/derivative stock solution (in DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Protocol:

-

Cell Seeding: Trypsinize and count cells. Seed cells into an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the Exatecan derivative in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Record luminescence using a plate-reading luminometer.

-

Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve. Calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

The following diagram outlines the workflow for the cytotoxicity assay.

Detection of Cellular TOP1 Cleavage Complexes (TOP1cc)

This protocol is based on the RADAR (rapid approach to DNA adduct recovery) assay to isolate and detect DNA-trapped TOP1.[5]

Materials:

-

DU145 cells (or other suitable cell line)

-

Exatecan, Topotecan (as comparators)

-

DNAzol reagent (Invitrogen)

-

Ethanol

-

Proteinase K

-

SDS-PAGE and Western blot reagents

-

Anti-TOP1 antibody (e.g., BD Biosciences, #556597)

Protocol:

-

Cell Treatment: Plate 1x10^6 cells and treat with varying concentrations of TOP1 inhibitors (e.g., Exatecan, Topotecan) for 30-60 minutes.

-

Cell Lysis: Wash cells with PBS and lyse with 600 µL of DNAzol.

-

DNA Precipitation: Precipitate the DNA (with covalently bound proteins) by adding 300 µL of 100% ethanol. Centrifuge at 14,000 rpm to pellet the DNA.

-

Washing: Wash the pellet multiple times with ethanol to remove non-covalently bound proteins.

-

Resuspension and Digestion: Resuspend the DNA pellet in a suitable buffer. To confirm that the detected protein is covalently bound to DNA, a subset of samples can be treated with Proteinase K to digest the protein.

-

Western Blotting:

-

Load the samples onto an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against TOP1.

-

Incubate with an HRP-conjugated secondary antibody.

-

Visualize the protein signal using a chemiluminescent substrate.

-

-

Analysis: Quantify the band intensity using software like ImageJ. A stronger signal in the treated samples compared to the control indicates an increase in trapped TOP1cc.

In Vivo Antitumor Efficacy in a Xenograft Model

This protocol describes a typical subcutaneous xenograft study to evaluate the in vivo efficacy of an Exatecan-based ADC.[14]

Materials:

-

Severe combined immunodeficiency (SCID) or athymic nude mice

-

HER2-positive cancer cell line (e.g., NCI-N87, BT-474)

-

Phosphate-buffered saline (PBS)

-

Test ADC (e.g., Trastuzumab-Exatecan) and control ADC

-

Calipers for tumor measurement

Protocol:

-

Cell Implantation: Subcutaneously inject 5 × 10^6 NCI-N87 cells suspended in 0.2 mL of PBS into the flank of each mouse.

-

Tumor Growth: Monitor the mice regularly. Allow tumors to grow to an average volume of approximately 150 mm³. Tumor volume is calculated using the formula: (Length × Width²) / 2.

-

Randomization: Randomize mice into treatment groups (n=6 per group), e.g., Vehicle control, Control ADC, Test ADC.

-

Treatment: Administer the ADCs intravenously (i.v.) at the specified dose (e.g., 1 mg/kg).

-

Monitoring: Measure tumor volume and body weight 2-3 times per week for the duration of the study.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specified period. Efficacy is determined by comparing the tumor growth inhibition (TGI) between the treatment and control groups.

The diagram below illustrates the workflow for an in vivo xenograft study.

Conclusion

Exatecan and its derivatives represent a highly potent class of topoisomerase I inhibitors with significant potential in oncology. Their superior cytotoxicity compared to earlier camptothecin analogs makes them ideal payloads for antibody-drug conjugates, a strategy that has been clinically validated with the success of drugs like Trastuzumab deruxtecan. The ongoing development of novel Exatecan-based ADCs and other drug delivery systems promises to further leverage its potent antitumor activity while minimizing systemic toxicity, offering new therapeutic options for patients with difficult-to-treat cancers. Future research will likely focus on optimizing linker-payload technology and exploring synergistic combinations with other targeted agents, such as DDR inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. iv.iiarjournals.org [iv.iiarjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. m.youtube.com [m.youtube.com]

- 5. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exatecan - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Exatecan-amide-cyclopropanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan-amide-cyclopropanol is a potent anti-cancer agent that functions as a topoisomerase I inhibitor.[1] This document provides detailed protocols for assessing its in vitro cytotoxicity, along with data presentation guidelines and visualizations of the relevant biological pathways. The methodologies outlined are intended to guide researchers in accurately evaluating the cytotoxic potential of this compound against various cancer cell lines.

Mechanism of Action

This compound is a derivative of Exatecan, a camptothecin analogue.[1] Like other camptothecin derivatives, its primary mechanism of action is the inhibition of DNA topoisomerase I.[2] Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[2][3] this compound stabilizes the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[3] This stabilization leads to the accumulation of single-strand breaks, which are subsequently converted into cytotoxic double-strand breaks during DNA replication, ultimately triggering apoptotic cell death.[2][3]

The apoptotic cascade initiated by topoisomerase I inhibitors involves the activation of DNA damage response pathways, including the activation of kinases such as ATM and ATR.[4] These kinases phosphorylate a variety of downstream targets, leading to cell cycle arrest and the activation of pro-apoptotic proteins and caspases, which execute the apoptotic program.[3][4]

Data Presentation

The cytotoxic activity of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| SK-BR-3 | Breast Cancer | 0.12[1] |

| U87 | Glioblastoma | 0.23[1] |

Experimental Protocols

This section provides a detailed protocol for determining the in vitro cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

Materials and Reagents

-

Selected cancer cell lines (e.g., SK-BR-3, U87)

-

Complete cell culture medium (specific to the cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Microplate reader

Experimental Workflow

Experimental workflow for the in vitro cytotoxicity assay.

Step-by-Step Protocol

-

Preparation of Compound Stock Solution:

-

Cell Seeding:

-

Culture the selected cancer cell lines in their recommended complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in a complete culture medium. A suitable starting concentration range would be from 0.01 nM to 100 nM, based on the known IC50 values.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (e.g., a known topoisomerase I inhibitor like Camptothecin or SN-38).

-

Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubate the plate for 72 hours at 37°C with 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]

-

Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[5]

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Signaling Pathway

The cytotoxic effect of this compound is mediated through the induction of DNA damage and subsequent activation of the apoptotic signaling cascade.

Signaling pathway of this compound induced apoptosis.

Disclaimer: This document is intended for research use only. The protocols and information provided are for guidance and may require optimization for specific experimental conditions and cell lines. Appropriate safety precautions should be taken when handling all chemical reagents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: Exatecan-amide-cyclopropanol in SK-BR-3 and U87 Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Exatecan-amide-cyclopropanol, a potent anti-cancer agent, in two distinct human cancer cell lines: SK-BR-3 (breast adenocarcinoma) and U87 (glioblastoma). This document outlines the compound's mechanism of action, presents key quantitative data, and offers detailed protocols for essential in vitro experiments.

Introduction

This compound is a derivative of Exatecan, a water-soluble camptothecin analogue that functions as a potent topoisomerase I inhibitor.[1][2] Topoisomerase I is a critical enzyme that alleviates torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, Exatecan and its derivatives prevent the re-ligation of single-strand breaks.[2][3] This leads to the accumulation of DNA damage, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[1][2] this compound has demonstrated potent anti-proliferative activity against both SK-BR-3 and U87 cell lines, making it a compound of significant interest for oncological research and drug development.[4][5]

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of this compound against the SK-BR-3 and U87 cell lines, as represented by the half-maximal inhibitory concentration (IC50).

| Cell Line | Cancer Type | IC50 (nM) |

| SK-BR-3 | Breast Adenocarcinoma | 0.12[4][5] |

| U87 | Glioblastoma | 0.23[4][5] |

Signaling Pathway

The primary mechanism of action for this compound is the inhibition of Topoisomerase I, which leads to DNA damage and the activation of the apoptotic cascade.

Caption: Mechanism of this compound action.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the effects of this compound on the SK-BR-3 and U87 cell lines.

Caption: In vitro evaluation workflow.

Experimental Protocols

Cell Culture

SK-BR-3 Cell Line:

-

Growth Medium: McCoy's 5A Medium (Modified) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing:

-

Aspirate and discard the culture medium.

-

Briefly rinse the cell layer with a calcium and magnesium-free phosphate-buffered saline (PBS) to remove all traces of serum.

-

Add 2.0 to 3.0 mL of Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C, or until cells detach.[6] Note: SK-BR-3 cells may detach in clumps.

-

Add 6.0 to 8.0 mL of complete growth medium to inactivate trypsin and gently pipette to disperse cell clumps.

-

Aliquot the cell suspension into new culture vessels at a recommended split ratio of 1:3 to 1:6.

-

Incubate the cultures at 37°C and 5% CO2.

-

U87 Cell Line:

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing:

-

Aspirate and discard the culture medium.

-

Rinse the cell layer with PBS.

-

Add 2.0 to 3.0 mL of Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C.

-

Add 6.0 to 8.0 mL of complete growth medium and gently aspirate the cells.

-

Centrifuge the cell suspension at 1,200 rpm for 5 minutes.[7]

-

Discard the supernatant, resuspend the cell pellet in fresh medium, and dispense into new culture vessels at a split ratio of 1:4 to 1:8.

-

Incubate the cultures at 37°C and 5% CO2.

-

Cytotoxicity Assay (MTT Assay)

This protocol is adapted for a 96-well plate format to determine the IC50 of this compound.

-

Materials:

-

SK-BR-3 or U87 cells

-

Complete growth medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

-

-

Procedure:

-

Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.[8]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and untreated SK-BR-3 or U87 cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Cold PBS

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

-

Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

-

Western Blotting for DNA Damage Markers

This protocol allows for the detection of key proteins involved in the DNA damage response pathway, such as phosphorylated H2AX (γH2AX) and cleaved PARP.

-

Materials:

-

Treated and untreated SK-BR-3 or U87 cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

Lyse the treated and untreated cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. google.com [google.com]

- 3. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Exatecan — TargetMol Chemicals [targetmol.com]

- 6. bcrj.org.br [bcrj.org.br]

- 7. encodeproject.org [encodeproject.org]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kumc.edu [kumc.edu]

Application Notes and Protocols for Antibody-Drug Conjugate Construction with Exatecan-amide-cyclopropanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the construction of antibody-drug conjugates (ADCs) utilizing an Exatecan-amide-cyclopropanol-based payload. The information is curated for researchers in oncology, drug development, and bioconjugation chemistry.

Introduction

Antibody-drug conjugates are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. This targeted delivery enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and associated toxicities.

This document focuses on a specific class of ADCs that employ a potent topoisomerase I inhibitor, Exatecan, as the cytotoxic payload. The drug-linker, referred to as MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan (also the drug-linker for the ADC known as SHR-A1811), combines a cysteine-reactive maleimidocaproyl (MC) group, a cathepsin-cleavable tetrapeptide linker (Gly-Gly-Phe-Gly), and a novel Exatecan derivative incorporating a cyclopropyl moiety. This innovative linker-payload design has demonstrated a favorable balance of stability in circulation and efficient payload release within the tumor microenvironment.

Exatecan is a potent derivative of camptothecin that inhibits topoisomerase I, an enzyme crucial for relieving torsional stress during DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, Exatecan induces DNA strand breaks, leading to apoptotic cell death in rapidly dividing cancer cells.[1][2][3] The inclusion of the cyclopropyl group on the Exatecan payload is a key modification intended to optimize the physicochemical and pharmacological properties of the ADC.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for ADCs constructed with the this compound-based linker-payload system, primarily focusing on the well-characterized ADC, SHR-A1811.

Table 1: Physicochemical and In Vitro Properties of SHR-A1811

| Parameter | Value | Reference |

| Antibody | Trastuzumab | [5][6] |

| Linker | Maleimide-Gly-Gly-Phe-Gly (GGFG), cleavable | [5][6] |

| Payload | SHR169265 (Exatecan derivative with cyclopropyl group) | [5][6] |

| Drug-to-Antibody Ratio (DAR) | ~6 | [5][6] |

| In Vitro Plasma Stability | <2% payload release after 21 days in human plasma | [7] |

| Bystander Killing IC50 (on HER2-negative cells) | 0.28 nM | [7] |

Table 2: In Vivo Efficacy of SHR-A1811 in Xenograft Models

| Xenograft Model | HER2 Expression | Efficacy Outcome | Reference |

| SK-BR-3 | High | Dramatic and sustained tumor growth inhibition | [7] |

| JIMT-1 | Moderate | Dramatic and sustained tumor growth inhibition | [7] |

| Capan-1 | Low | Dramatic and sustained tumor growth inhibition | [7] |

| NCI-N87 | High | Significant tumor growth inhibition | [1] |

| MX-1 (BRCA1-deficient) | Not specified | Complete tumor growth suppression for >40 days | [1] |

Table 3: Clinical Efficacy of SHR-A1811

| Cancer Type | Patient Population | Objective Response Rate (ORR) | Reference |

| HER2-positive Breast Cancer | Heavily pretreated | 79.1% | [8] |

| HER2-low Breast Cancer | Heavily pretreated | 61.4% | [8] |

| HER2-mutant NSCLC | Pretreated, advanced | 41.9% | [9] |

| HER2-positive Breast Cancer | Neoadjuvant setting | 63.2% (pCR rate) | [10] |

Signaling and Experimental Workflow Diagrams

Signaling Pathway of Exatecan-Induced Apoptosis

Exatecan exerts its cytotoxic effect by inhibiting Topoisomerase I (TOP1). This leads to the accumulation of single and double-strand DNA breaks, triggering a DNA damage response that ultimately results in apoptosis.

Caption: Exatecan payload is released from the ADC in the lysosome, inhibits Topoisomerase I in the nucleus leading to DNA damage, and subsequently induces apoptosis through the intrinsic caspase cascade.

Experimental Workflow for ADC Construction

The construction of an this compound ADC involves a multi-step process beginning with antibody preparation, followed by conjugation with the drug-linker, and concluding with purification and characterization of the final ADC.

Caption: A four-stage workflow for ADC synthesis: antibody reduction, conjugation with the drug-linker, purification of the conjugate, and comprehensive characterization.

Experimental Protocols

The following protocols are generalized based on standard methods for cysteine-based antibody conjugation with maleimide-containing linkers.[11][12][13] Optimization will be required for specific antibodies and drug-linker batches.

Materials and Reagents

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan drug-linker

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Conjugation Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5

-

Quenching reagent: N-acetylcysteine

-

Purification columns: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25), Protein A affinity column

-

Analytical columns: Hydrophobic Interaction Chromatography (HIC) column, SEC column

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Standard laboratory equipment for buffer preparation, protein concentration, and HPLC analysis

Protocol for Antibody Reduction

-

Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer.

-

Add a freshly prepared solution of TCEP to the antibody solution to a final concentration of 2-5 mM. The exact molar excess of TCEP will need to be optimized to achieve the desired number of free thiols per antibody.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Remove the excess TCEP by buffer exchange using a desalting column (e.g., Sephadex G-25) pre-equilibrated with Conjugation Buffer.

-

Determine the concentration of the reduced antibody and the number of free thiols per antibody using a standard Ellman's test.

Protocol for Drug-Linker Conjugation

-

Dissolve the MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan drug-linker in anhydrous DMSO to prepare a 10 mM stock solution.

-

Dilute the reduced antibody to a concentration of 2-5 mg/mL in cold Conjugation Buffer.

-

Add the drug-linker stock solution to the reduced antibody solution with gentle mixing. A molar excess of 1.5 to 2.0 moles of drug-linker per mole of free thiol is a recommended starting point. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).

-

Incubate the reaction mixture at 4°C for 1-2 hours or at room temperature for 1 hour, protected from light.

-

Quench the reaction by adding a freshly prepared solution of N-acetylcysteine to a final concentration of 1 mM. Incubate for 20 minutes at room temperature.

Protocol for ADC Purification

-

Purify the crude ADC mixture using a pre-equilibrated SEC column to remove unreacted drug-linker and quenching reagent.

-

For further purification and to remove unconjugated antibody, Protein A affinity chromatography can be employed.

-

Concentrate the purified ADC and formulate it in a suitable storage buffer (e.g., PBS).

-

Sterile filter the final ADC solution and store at 2-8°C for short-term use or at -80°C for long-term storage.

Protocol for ADC Characterization

-

Drug-to-Antibody Ratio (DAR) Determination:

-

Analyze the purified ADC by Hydrophobic Interaction Chromatography (HIC)-HPLC. The number of peaks and their relative areas correspond to the different drug-loaded species (DAR 0, 2, 4, 6, 8). The average DAR can be calculated from the weighted average of these species.

-

Alternatively, Mass Spectrometry (e.g., LC-MS) of the reduced and deglycosylated ADC can be used to determine the mass of the light and heavy chains, from which the DAR can be calculated.

-

-

Purity and Aggregation Analysis:

-

Analyze the purified ADC by Size Exclusion Chromatography (SEC)-HPLC to determine the percentage of monomer, aggregates, and fragments.

-

-

In Vitro Cytotoxicity Assay:

-

Plate target cancer cells (e.g., HER2-positive SK-BR-3) in 96-well plates.

-

Treat the cells with serial dilutions of the purified ADC, the unconjugated antibody, and the free drug-linker.

-

Incubate for 72-120 hours.

-

Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo).

-

Calculate the IC50 value for the ADC.

-

Conclusion

The use of an this compound-based drug-linker system represents a promising strategy for the development of next-generation ADCs. The potent anti-tumor activity of the Exatecan payload, combined with a stable and efficiently cleaved linker, has demonstrated significant efficacy in preclinical and clinical settings. The protocols and data presented here provide a valuable resource for researchers seeking to explore and develop novel ADCs based on this technology. Careful optimization of the conjugation and purification steps is crucial for obtaining homogeneous and effective ADCs.

References

- 1. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2020063676A1 - Ligand-drug conjugate of exatecan analogue, preparation method therefor and application thereof - Google Patents [patents.google.com]

- 3. adcreview.com [adcreview.com]

- 4. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]

- 5. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SHR-A1811, a novel anti-HER2 antibody-drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2022236136A1 - Exatecan derivatives and antibody-drug conjugates thereof - Google Patents [patents.google.com]

- 10. WO2020063673A1 - Anti-b7h3 antibody-exatecan analog conjugate and medicinal use thereof - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 13. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating Exatecan-amide-cyclopropanol Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan-amide-cyclopropanol is a potent anti-cancer agent that functions as a topoisomerase I inhibitor.[1] Topoisomerase I is a critical enzyme involved in DNA replication and transcription, and its inhibition leads to DNA damage and ultimately, apoptotic cell death in rapidly dividing cancer cells.[2][3] These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound, enabling researchers to quantify its cytotoxic and apoptotic effects, and to understand its impact on the cell cycle.

Mechanism of Action

Topoisomerase I relaxes supercoiled DNA by introducing a transient single-strand break, allowing the DNA to rotate and then religating the break.[2] this compound stabilizes the covalent complex between topoisomerase I and DNA, preventing the religation step.[2] This trapped complex, when it collides with a replication fork during the S-phase of the cell cycle, leads to the formation of a double-strand break. The accumulation of these DNA double-strand breaks triggers a DNA damage response, culminating in cell cycle arrest and apoptosis.[2][4]

Data Presentation

The following tables summarize representative quantitative data from key cell-based assays evaluating the efficacy of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (nM) |

| SK-BR-3 (Human Breast Adenocarcinoma) | 0.12[1] |

| U87 (Human Glioblastoma) | 0.23[1] |

Table 2: Apoptosis Induction by this compound in SK-BR-3 Cells (Hypothetical Data)

| Treatment | Concentration (nM) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |

| Vehicle Control | 0 | 2.1 | 1.5 | 0.8 |

| This compound | 0.1 | 15.3 | 8.2 | 1.1 |

| This compound | 1 | 35.7 | 22.4 | 2.5 |

| This compound | 10 | 58.9 | 35.1 | 4.3 |

Table 3: Cell Cycle Analysis of U87 Cells Treated with this compound (Hypothetical Data)

| Treatment | Concentration (nM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | 0 | 55.2 | 28.4 | 16.4 |

| This compound | 0.2 | 48.1 | 25.9 | 26.0 |

| This compound | 2 | 35.6 | 18.2 | 46.2 |

| This compound | 20 | 22.3 | 10.5 | 67.2 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

-